molecular formula C10H11N3O B11119605 N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide CAS No. 80537-13-9

N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide

Cat. No.: B11119605
CAS No.: 80537-13-9
M. Wt: 189.21 g/mol
InChI Key: VRCISVYSFKRTKM-UHFFFAOYSA-N
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Description

N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide typically involves the cyclocondensation reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in N,N-dimethylformamide (DMF) with a few drops of acetic acid . This reaction yields the key intermediate, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) in methanol can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the presence of a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[1,5-a]pyridine-3-carboxamide: This compound has a carboxamide group at a different position, leading to different chemical and biological properties.

Uniqueness

N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry .

Properties

CAS No.

80537-13-9

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N,N-dimethylpyrazolo[1,5-a]pyridine-2-carboxamide

InChI

InChI=1S/C10H11N3O/c1-12(2)10(14)9-7-8-5-3-4-6-13(8)11-9/h3-7H,1-2H3

InChI Key

VRCISVYSFKRTKM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN2C=CC=CC2=C1

Origin of Product

United States

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